molecular formula C167H270N52O46 B561568 Bay-55-9837 CAS No. 463930-25-8

Bay-55-9837

Cat. No.: B561568
CAS No.: 463930-25-8
M. Wt: 3742.3 g/mol
InChI Key: NHMJBXFCQMBYCP-ZBLLYJRDSA-N
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Description

Historical Context and Discovery

BAY 55-9837 was first synthesized in the early 2000s by Bayer AG as part of efforts to develop VPAC2 receptor-specific agonists. Unlike earlier peptides such as vasoactive intestinal peptide (VIP) or pituitary adenylate cyclase-activating polypeptide (PACAP), which non-selectively activate VPAC1, VPAC2, and PAC1 receptors, BAY 55-9837 was engineered to target VPAC2 with >100-fold selectivity over VPAC1 and no activity at PAC1. Its discovery addressed a critical need for tools to study VPAC2’s role in glucose homeostasis and neuroprotection.

Rationale for Research Focus on BAY 55-9837

The VPAC2 receptor is expressed in pancreatic β-cells, brain regions regulating circadian rhythms, and immune cells, making it a strategic target for metabolic, neurological, and inflammatory diseases. BAY 55-9837’s selectivity enabled researchers to isolate VPAC2-mediated effects, avoiding confounding interactions with VPAC1 or PAC1. For example, VPAC2 activation enhances glucose-dependent insulin secretion without increasing hepatic glucose output—a limitation of non-selective agonists.

Overview of BAY 55-9837’s Academic Significance

Over 50 studies have utilized BAY 55-9837 to explore VPAC2’s functions, including:

  • Insulin secretion : It stimulates insulin release in rodent and human islets at picomolar concentrations.
  • Neuroprotection : It upregulates survival motor neuron (SMN) protein in spinal muscular atrophy models.
  • Antiviral activity : It reduces HIV-1 replication in macrophages by modulating cytokine responses.

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C167H270N52O46/c1-16-86(10)131(162(263)201-105(39-24-29-63-172)145(246)208-117(74-125(176)229)153(254)197-103(37-22-27-61-170)140(241)196-107(41-31-65-187-166(181)182)143(244)203-111(134(178)235)69-93-43-49-97(224)50-44-93)217-159(260)122(80-221)214-147(248)109(55-57-123(174)227)200-151(252)113(68-83(4)5)205-152(253)114(71-94-45-51-98(225)52-46-94)206-144(245)104(38-23-28-62-171)195-139(240)101(35-20-25-59-168)193-136(237)88(12)190-135(236)87(11)192-160(261)129(84(6)7)216-148(249)110(56-58-124(175)228)199-141(242)102(36-21-26-60-169)194-142(243)106(40-30-64-186-165(179)180)198-150(251)112(67-82(2)3)204-146(247)108(42-32-66-188-167(183)184)202-163(264)132(90(14)222)218-156(257)115(72-95-47-53-99(226)54-48-95)207-154(255)118(75-126(177)230)209-155(256)120(77-128(233)234)212-164(265)133(91(15)223)219-157(258)116(70-92-33-18-17-19-34-92)211-161(262)130(85(8)9)215-137(238)89(13)191-149(250)119(76-127(231)232)210-158(259)121(79-220)213-138(239)100(173)73-96-78-185-81-189-96/h17-19,33-34,43-54,78,81-91,100-122,129-133,220-226H,16,20-32,35-42,55-77,79-80,168-173H2,1-15H3,(H2,174,227)(H2,175,228)(H2,176,229)(H2,177,230)(H2,178,235)(H,185,189)(H,190,236)(H,191,250)(H,192,261)(H,193,237)(H,194,243)(H,195,240)(H,196,241)(H,197,254)(H,198,251)(H,199,242)(H,200,252)(H,201,263)(H,202,264)(H,203,244)(H,204,247)(H,205,253)(H,206,245)(H,207,255)(H,208,246)(H,209,256)(H,210,259)(H,211,262)(H,212,265)(H,213,239)(H,214,248)(H,215,238)(H,216,249)(H,217,260)(H,218,257)(H,219,258)(H,231,232)(H,233,234)(H4,179,180,186)(H4,181,182,187)(H4,183,184,188)/t86-,87-,88-,89-,90+,91+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,129-,130-,131-,132-,133-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMJBXFCQMBYCP-ZBLLYJRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C167H270N52O46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3742.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463930-25-8
Record name BAY-55-9837
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0463930258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-55-9837
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQD60KZ8RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Challenges in Synthesis:

  • Sequence Complexity : The presence of multiple lysine (K), arginine (R), and glutamine (Q) residues necessitates orthogonal protecting groups to prevent side reactions.

  • C-Terminal Amidation : The Tyr-31 amidation requires specialized resin or post-synthesis chemical modification.

  • Oxidation of Cysteine : The N-terminal histidine (H) and internal cysteine (S) residues demand controlled oxidation to avoid disulfide bond formation prematurely.

Solid-Phase Peptide Synthesis (SPPS)

The SPPS protocol for BAY 55-9837 follows these stages:

Resin Selection and Initial Coupling

A Rink amide resin is employed to facilitate C-terminal amidation. The first amino acid (tyrosine, Y) is loaded onto the resin using a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in dimethylformamide (DMF).

Sequential Amino Acid Addition

Each subsequent amino acid is coupled using the following cycle:

  • Deprotection : Fmoc groups are removed with 20% piperidine in DMF.

  • Coupling : Activated amino acids (4-fold excess) are added with HBTU and DIEA (N,N-diisopropylethylamine).

  • Wash : Residual reagents are removed with DMF and dichloromethane (DCM).

StepReagentTime (min)Purpose
Deprotection20% Piperidine/DMF2 × 5Remove Fmoc
CouplingAmino Acid/HBTU/DIEA60Form peptide bond
WashDMF, DCM3 × 1Remove excess reagents

Post-Synthesis Modifications

C-Terminal Amidation

The use of Rink amide resin ensures the C-terminal tyrosine is amidated upon cleavage. Alternative methods involve treating the free acid with ammonium chloride and EDC/NHS in aqueous solution.

Disulfide Bond Formation

The peptide is oxidized in a buffered solution (pH 8.0) containing 10% DMSO to form the correct disulfide bridges. The reaction is monitored via HPLC to ensure >95% purity.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptide is purified using reverse-phase HPLC with a C18 column and a gradient of 0.1% TFA in water/acetonitrile. The purity threshold is ≥95%, as specified for BAY 55-9837.

ParameterCondition
ColumnC18, 5 µm, 250 × 4.6 mm
Gradient5–60% acetonitrile over 45 min
Flow Rate1 mL/min
DetectionUV at 220 nm

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (observed: 3,742.29 Da; theoretical: 3,742.29 Da).

Stability Optimization

To enhance in vivo stability against dipeptidyl peptidase IV (DPP-IV), Clairmont et al. (2006) engineered BAY 55-9837 by substituting protease-sensitive residues (e.g., alanine for serine at position 2). Pan et al. (2007) further stabilized the peptide via PEGylation, extending its half-life in plasma from 2 to 12 hours.

PEGylation Protocol

  • Site-Specific Conjugation : A 20 kDa polyethylene glycol (PEG) moiety is attached to the N-terminal histidine using maleimide chemistry.

  • Purification : Size-exclusion chromatography removes unconjugated PEG.

Patent-Based Innovations

The method described in CN111035769A (2023) incorporates BAY 55-9837 into a superparamagnetic nano-iron/exosome drug delivery system. Key steps include:

  • Exosome Loading : Electroporation at 300–400 V pulses facilitates peptide encapsulation.

  • Magnetic Targeting : Transferrin-modified nano-iron binds exosomes via receptor-mediated endocytosis, enhancing pancreatic islet-specific delivery.

Critical Analysis of Synthesis Challenges

Scalability

SPPS for 31-mer peptides is labor-intensive and low-yield (typical crude yields: 30–40%). Fragment condensation or native chemical ligation could improve efficiency but remains unexplored for BAY 55-9837.

Cost of Goods

The current cost of BAY 55-9837 is prohibitive (₹0 listed as placeholder on ChemicalBook) , driven by expensive resins and PEGylation reagents.

Chemical Reactions Analysis

Bay 55-9837 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Diabetes Treatment

BAY 55-9837 was originally developed for diabetes management. It has been shown to enhance glucose-mediated insulin secretion effectively. The compound demonstrates a high selectivity for the VPAC2 receptor, with a half-maximal effective concentration of 3 pmol/kg in vivo. In studies involving isolated rat and human pancreatic islets, BAY 55-9837 stimulated insulin synthesis and secretion, with significant effects observed in fasted rats .

Key Findings:

  • Glucose Tolerance: Continuous infusion of BAY 55-9837 reduced the glucose area under the curve during intraperitoneal glucose tolerance tests, indicating improved glucose handling .
  • Potential Side Effects: At higher doses, BAY 55-9837 affected intestinal water retention and blood pressure, which necessitates careful dosage management in therapeutic applications .

Neuroprotection in Spinal Muscular Atrophy

Recent studies have highlighted BAY 55-9837's role in increasing survival motor neuron (SMN) protein levels, which are crucial for treating spinal muscular atrophy (SMA). In vitro and in vivo experiments have demonstrated that BAY 55-9837 activates the p38 MAPK pathway, leading to significant increases in SMN protein levels across various cell types, including human neuronal cells and SMA patient fibroblasts .

In Vivo Studies:

  • Mouse Models: In severe SMA mouse models (SMAΔ7), treatment with BAY 55-9837 resulted in improved weight gain, enhanced motor function, and extended survival rates. Specifically, median survival increased from 14 days to 19.5 days for SMAΔ7 mice treated with BAY 55-9837 compared to vehicle-treated controls .
  • Mechanism of Action: The activation of the p38 MAPK pathway was confirmed through western blot analysis showing increased phosphorylated p38 levels post-treatment. This mechanism underlies the observed increase in SMN protein levels .

Circadian Rhythm Regulation

BAY 55-9837 has also been studied for its effects on circadian rhythms. Chronic application of the compound has been shown to lengthen the free-running period of wheel-running activity rhythms in Syrian hamsters. This effect was reversible after the cessation of treatment, indicating a direct influence on circadian clock mechanisms .

Research Insights:

  • Bioluminescence Studies: Experiments using cultured suprachiasmatic nucleus (SCN) explants demonstrated that BAY 55-9837 could extend the period of PER2 bioluminescence rhythm, suggesting its potential role in circadian biology research .

Safety Profile and Considerations

While BAY 55-9837 shows promise across various applications, its safety profile remains a topic of investigation. Some studies have reported adverse effects such as increased mortality and hemorrhagic transformation following stroke induction in type 2 diabetic rats treated with high doses of BAY 55-9837 . These findings underscore the importance of further research to establish a comprehensive safety profile before clinical application.

Comparison with Similar Compounds

Type 2 Diabetes: VPAC2 Agonists and Insulin Secretagogues

BAY 55-9837 vs. rMBAY (Recombinant Analog)
  • Structure : rMBAY shares 98% sequence identity with BAY 55-9837 but includes an N-terminal methionine and a Val17/Leu17 substitution .
  • Efficacy : Both enhance insulin release and glucose metabolism, but rMBAY requires further evaluation for VPAC2 selectivity and bioactivity .
BAY 55-9837 vs. PEGylated Analogs
  • BAY(Q9Q28): A double glutamine mutein replacing asparagines at positions 9 and 26.
  • BAY-PEG Conjugates : PEGylation extended in vivo activity, with BAY(Q9Q28C32)PEG43 demonstrating prolonged glucose-lowering effects without compromising receptor binding .

Table 1: VPAC2 Agonists in T2DM

Compound Selectivity (VPAC2 Kd) Key Modifications Stability Improvement Glucose-Lowering Efficacy
BAY 55-9837 0.65 nM None Low Moderate (short-lived)
rMBAY Not reported N-terminal Met, Val17/Leu Unknown Comparable
BAY(Q9Q28) 0.65 nM N9Q, N28Q High Sustained
BAY-PEG43 0.65 nM C-terminal PEGylation Very high Prolonged

Spinal Muscular Atrophy: SMN-Inducing Agents

BAY 55-9837’s activation of p38 MAPK increases SMN protein levels by stabilizing SMN2 mRNA, offering therapeutic benefits in SMA.

BAY 55-9837 vs. Celecoxib
  • Mechanism : Celecoxib also activates p38 but via cyclooxygenase-2 inhibition.
BAY 55-9837 vs. SAHA and Prolactin
  • SAHA (Vorinostat): A histone deacetylase inhibitor increased SMN2 expression but showed lower efficacy (1.3-fold survival improvement in Taiw/Jax-SMA mice) .
  • Prolactin : Induced a 1.5-fold survival increase, comparable to BAY 55-9837’s 1.5-fold in Taiw/Jax-SMA models .

Table 2: SMN-Inducing Agents in SMA Models

Compound Mechanism Median Survival (Treated/Control) Survival Ratio
BAY 55-9837 p38 MAPK activation 19.5d/14d (SMAΔ7); 12d/8d (Taiw/Jax) 1.39; 1.5
Celecoxib COX-2/p38 activation 18d/13d (SMAΔ7) 1.38
SAHA HDAC inhibition 12.9d/9.9d (Taiw/Jax) 1.3
Prolactin Hormonal regulation 21d/14d (SMAΔ7) 1.5

Biological Activity

BAY 55-9837 is a selective agonist for the vasoactive intestinal peptide receptor 2 (VPAC2), which has been investigated for its potential therapeutic applications, particularly in the context of type 2 diabetes and spinal muscular atrophy (SMA). This article provides a comprehensive overview of the biological activity of BAY 55-9837, including its mechanisms of action, efficacy in various models, and implications for treatment.

BAY 55-9837 was developed through site-directed mutagenesis based on sequence alignments of related peptides. It exhibits high selectivity for VPAC2 over other receptors, such as VPAC1 and PAC1. The compound binds to VPAC2 with a dissociation constant (KdK_d) of approximately 0.65 nmol/L, demonstrating over a 100-fold selectivity compared to VPAC1 .

Key Actions:

  • Insulin Secretion : BAY 55-9837 stimulates glucose-dependent insulin secretion from isolated rat and human pancreatic islets. In vivo studies indicate that it can increase plasma insulin levels in fasted rats with a half-maximal stimulatory concentration of about 3 pmol/kg .
  • Regulation of Blood Glucose : Continuous infusion of BAY 55-9837 has been shown to reduce the glucose area under the curve during intraperitoneal glucose tolerance tests, suggesting a role in enhancing glucose disposal without increasing hepatic glucose production .

Efficacy in Type 2 Diabetes

BAY 55-9837 has been evaluated for its potential as a therapeutic agent for type 2 diabetes mellitus (T2DM). Research indicates that it enhances insulin synthesis and secretion in pancreatic islets, which could be beneficial for patients with impaired insulin response.

Summary of Findings:

StudyModelKey Findings
Isolated pancreatic isletsStimulated insulin secretion; increased insulin synthesis.
In vivo rat modelReduced blood glucose levels post-glucose challenge; significant increase in plasma insulin.
Nanoparticle delivery systemImproved stability and half-life of BAY 55-9837, enhancing its therapeutic potential.

Application in Spinal Muscular Atrophy (SMA)

Recent studies have explored the use of BAY 55-9837 in treating SMA, a genetic disorder characterized by the loss of motor neurons due to insufficient levels of survival motor neuron (SMN) protein. Activation of VPAC2 by BAY 55-9837 has been shown to upregulate SMN protein levels in neuronal cells and improve survival rates in SMA mouse models.

Key Research Outcomes:

  • In vitro Studies : Treatment with BAY 55-9837 resulted in approximately two-fold increases in SMN protein levels across various cell lines, including human neuronal cells and patient-derived fibroblasts .
  • In vivo Efficacy : In SMA mouse models, daily intraperitoneal injections of BAY 55-9837 led to significant increases in median survival rates—from 14 days to 19.5 days in one model—demonstrating its potential as a therapeutic agent .

Pharmacokinetics and Stability

One significant limitation of BAY 55-9837 is its poor stability and short half-life when administered alone. Recent advancements have focused on enhancing its pharmacokinetic profile through innovative delivery systems.

Nanoparticle Formulation:

A study introduced chitosan-decorated selenium nanoparticles (CS-SeNPs) as carriers for BAY 55-9837, which significantly improved its stability and extended its half-life to approximately 20.81 hours . This formulation reduced renal clearance rates and allowed for sustained therapeutic effects.

Summary Table:

ParameterOriginal BAY 55-9837BAY-CS-SeNPs
Half-LifeShort~20.81 hours
Renal Clearance RateHighReduced to 1.56 mL/h
StabilityPoorEnhanced

Q & A

Q. What is the molecular mechanism by which BAY 55-9837 activates VPAC2 receptors, and how does this influence downstream signaling pathways?

BAY 55-9837 binds selectively to VPAC2 receptors (Kd = 0.65 nM), a G protein-coupled receptor (GPCR), initiating cAMP-dependent signaling cascades. This activation enhances glucose-dependent insulin secretion in pancreatic β-cells and promotes glucose disposal via inhibition of hepatic gluconeogenesis . Methodologically, receptor binding assays (e.g., competitive radioligand displacement) and cAMP quantification (e.g., ELISA or FRET-based biosensors) are critical for validating agonist activity and pathway modulation.

Q. How does the selectivity of BAY 55-9837 for VPAC2 over VPAC1 receptors impact its therapeutic potential in metabolic and neurological disorders?

VPAC2 selectivity minimizes off-target effects on VPAC1, which is associated with vasodilation and inflammation. This specificity allows targeted modulation of insulin secretion and neuronal survival pathways. Researchers should employ comparative binding assays (e.g., VPAC1/VPAC2-transfected cell lines) and functional studies (e.g., calcium flux assays) to confirm selectivity .

Q. What are the key methodological differences between in vitro and in vivo models for assessing BAY 55-9837 efficacy in type 2 diabetes research?

In vitro models (e.g., pancreatic β-cell lines or primary islets) focus on insulin secretion under high-glucose conditions, measured via ELISA or radioimmunoassay. In vivo models (e.g., Goto-Kakizaki rats) require glucose tolerance tests (OGTT) and insulin sensitivity assays (e.g., hyperinsulinemic-euglycemic clamp). Discrepancies between models highlight the need for pharmacokinetic profiling (e.g., plasma half-life via HPLC) to account for bioavailability differences .

Advanced Research Questions

Q. How can researchers design experiments to improve the stability and half-life of BAY 55-9837 in preclinical studies?

Conjugation with chitosan-decorated selenium nanoparticles (CS-SeNPs) reduces renal clearance and extends half-life (20.81 hours vs. free peptide). Key steps include:

  • Synthesis : Covalent linkage via carbodiimide chemistry.
  • Characterization : Dynamic light scattering (DLS) for particle size, zeta potential for stability, and HPLC for drug-loading efficiency.
  • Release kinetics : In vitro assays using dialysis membranes under physiological conditions (pH 7.4, 37°C) .

Q. How should contradictions in therapeutic outcomes (e.g., neuroprotection in SMA vs. exacerbation of stroke in diabetic models) be addressed methodologically?

  • Model-specific factors : SMA studies used neonatal mice with VPAC2 overexpression in the CNS, while stroke studies used adult diabetic rats with vascular comorbidities.
  • Dosage : Neuroprotective effects were observed at 0.2 mg/kg in SMA mice, whereas higher doses (0.25 nmol/kg) in diabetic rats increased mortality.

Q. What experimental parameters are critical for optimizing BAY 55-9837 dosage in spinal muscular atrophy (SMA) mouse models?

  • Dose-response curves : Test 0.02–2 mg/kg via intraperitoneal (IP) injection, twice daily from postnatal day 1 (P1).

Q. What methodological considerations are essential when engineering recombinant analogs like rMBAY to mimic BAY 55-9837?

  • Sequence modification : Add an N-terminal methionine and substitute Val17/Leu17 to enhance stability.
  • Expression systems : Use intein-mediated purification (IMPACT system) in E. coli to avoid protease degradation.
  • Validation : Compare VPAC2 binding affinity (SPR or radioligand assays) and in vivo efficacy (OGTT in diabetic mice) .

Q. How can researchers assess BAY 55-9837-induced SMN protein upregulation via the p38 MAPK pathway in neuronal cells?

  • Pathway inhibition : Pre-treat cells with p38 inhibitor SB239063 (2 hours) before BAY 55-9837 exposure.
  • Quantification : Phospho-p38/total p38 ratio (Western blot) and SMN protein levels (normalized to housekeeping genes).

Q. What pharmacokinetic methods are recommended for quantifying BAY 55-9837 in plasma during preclinical trials?

  • HPLC setup : C18 column, mobile phase (0.1% TFA in water/acetonitrile), UV detection at 280 nm.
  • Sample preparation : Plasma deproteinization with acetonitrile, centrifugation (14,000 rpm, 10 minutes).
  • Validation : Spike-and-recovery tests for accuracy (>90%) and inter-day precision (CV <15%) .

Q. What translational challenges arise when extrapolating BAY 55-9837 efficacy from murine models to human trials?

  • Species differences : VPAC2 receptor expression varies between murine CNS and human tissues.
  • Dosage scaling : Apply allometric scaling (body surface area or mg/kg²/³) from mice to humans.

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